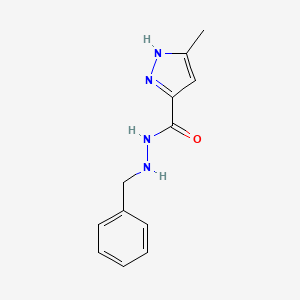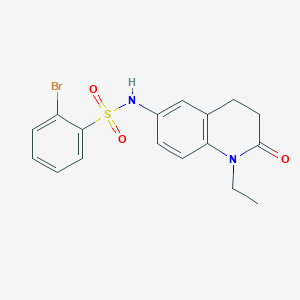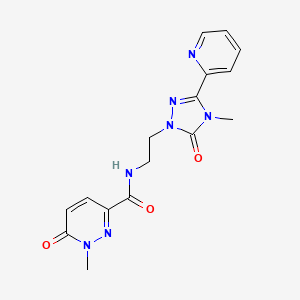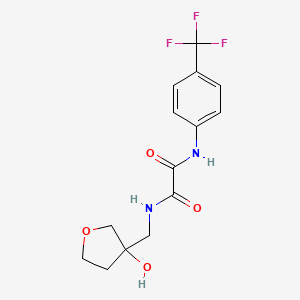![molecular formula C9H17ClN2O3 B2701679 Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride CAS No. 2148975-91-9](/img/structure/B2701679.png)
Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride” is a complex organic compound. Its structure is similar to that of “methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate” which has a molecular formula of C13H22N2O5 . Another similar compound is “methyl (2S)-2-{[(3S)-1-butanoylpiperidin-3-yl]formamido}propanoate” which contains a total of 44 bond(s), including 20 non-H bond(s), 3 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been described in patents. For instance, a process for the preparation of “methyl (2S)-2-[(3R)-3-(N-{tert-butyloxycarbonyl]amino)-2-oxopyrrolidin-1-yl]propionate” involves methylation using a large excess of methyl iodide in a mixture of N,N-dimethylformamide (DMF) and dichloromethane, followed by removal of excess methyl iodide and cyclisation of the sulfonium salt formed, using sodium hydride, to form the lactam ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in patents. For example, the synthesis of “methyl (2S)-2-[(3R)-3-(N-{tert-butyloxycarbonyl]amino)-2-oxopyrrolidin-1-yl]propionate” involves methylation using a large excess of methyl iodide in a mixture of N,N-dimethylformamide (DMF) and dichloromethane, followed by removal of excess methyl iodide and cyclisation of the sulfonium salt formed, using sodium hydride, to form the lactam ring .Aplicaciones Científicas De Investigación
Herbicide Efficacy and Mechanism
- Herbicide Selectivity and Physiological Effects: Studies on methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (a compound with a different target but similar in having specific biological activity) have shown it to be effective as a selective herbicide, elucidating its mechanism of action related to auxin activity and root growth inhibition in certain plant species. This research demonstrates the compound's selective action between different crops and weeds, providing insights into the development of agricultural chemicals (Shimabukuro et al., 1978).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Schiff bases derived from L-Tryptophan have been studied for their efficacy in preventing stainless steel corrosion in acidic environments, showcasing the potential for using similar compounds in protective coatings or treatments to extend the life of metal structures (Vikneshvaran & Velmathi, 2017).
Synthesis of Heterocyclic Compounds
- Facilitating Chemical Syntheses: Research into the synthesis of oxazolines and thiazolines using microwave irradiation highlights the utility of certain chemical functionalities in producing heterocyclic compounds efficiently. Such studies are crucial for pharmaceutical synthesis, material science, and chemical engineering (Katritzky et al., 2004).
Enantioselective Syntheses
- Stereoselective Synthesis: An efficient method for the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, showcasing techniques for producing enantiomerically pure compounds, is critical for developing drugs with specific biological activities (Zhong et al., 1999).
Biocatalysis
- Biocatalytic Applications: The use of biocatalysis for the production of β-amino acids, demonstrating the role of microbial strains in synthesizing pharmaceutical intermediates with high enantioselectivity. This area of research bridges microbiology, chemistry, and pharmaceutical sciences to develop sustainable synthesis pathways (Li et al., 2013).
Direcciones Futuras
Piperidines, which include “methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
Methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate hydrochloride primarily targets the protein interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in the regulation of white blood cells (lymphocytes), which are crucial for the body’s natural defense against illness.
Mode of Action
It is known to interact with its target, interleukin-2, and cause changes in the immune response .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the immune response. By interacting with interleukin-2, it can influence the proliferation and activity of lymphocytes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the immune system. By targeting interleukin-2, it can modulate the immune response, potentially leading to effects on various immune-related conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules in the environment .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12;/h6-7H,2-5,10H2,1H3,(H,11,12);1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYWVOGKOSQSSZ-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCNC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H]1CCCNC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2701596.png)
![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2701598.png)

![4-[(2-Chlorophenyl)amino]quinazoline-2-thiol](/img/structure/B2701603.png)

![(Z)-ethyl 2-(benzoylimino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2701606.png)




![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2701613.png)

![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)

